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Introduction
Refsum disease is a rare, autosomal recessive disorder of lipid metabolism characterized by

the accumulation of phytanic acid in plasma and tissues.[1][2] This buildup is due to a

deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH), which is

responsible for the alpha-oxidation of phytanic acid.[1][3][4] Cultured skin fibroblasts from

Refsum disease patients are a vital in vitro model for studying the pathophysiology of the

disease, diagnosing patients, and for the development and screening of potential therapeutic

agents.[3][4] These cells retain the genetic and biochemical defects of the disease, most

notably the impaired ability to catabolize phytanic acid.[5]

This document provides detailed protocols for the establishment, maintenance, and analysis of

fibroblast cultures derived from skin biopsies of patients with Refsum disease.

Data Presentation
The primary biochemical hallmark of Refsum disease in cultured fibroblasts is a profound

deficiency in the alpha-oxidation of phytanic acid. The following table summarizes the

quantitative data on phytanic acid oxidation rates in fibroblasts from control individuals and

Refsum disease patients.
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Parameter Control Fibroblasts
Refsum Disease
Fibroblasts

Reference

Phytanic Acid

Oxidation Rate

(pmol/h per mg

protein)

37.1 ± 2.65 Not detectable [5][6]

Phytanoyl-CoA Ligase

Activity (nmol/h per

mg protein)

9.86 ± 0.09 10.25 ± 0.31 [5][6]

Mitochondrial

Phytanic Acid

Oxidation (pmol/h per

mg protein)

1.9 ± 0.3 2.04 ± 0.7 [5][6]

Endoplasmic

Reticulum Phytanic

Acid Oxidation

(pmol/h per mg

protein)

0.4 ± 0.07 0.43 ± 0.2 [5][6]

Experimental Protocols
Protocol 1: Establishment of Primary Fibroblast Culture
from Skin Biopsy
This protocol describes the explant method for establishing a primary fibroblast culture from a

small skin punch biopsy.

Materials:

Skin punch biopsy (3-4 mm) in sterile transport medium (e.g., DMEM with antibiotics)

Dulbecco's Modified Eagle Medium (DMEM), high glucose

Fetal Bovine Serum (FBS), heat-inactivated
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Penicillin-Streptomycin solution (100x)

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

Sterile dissecting tools (scalpels, forceps)

6-well tissue culture plates

T-25 and T-75 culture flasks

CO2 incubator (37°C, 5% CO2)

Procedure:

Biopsy Preparation: In a sterile biosafety cabinet, transfer the skin biopsy to a sterile petri

dish. Wash the biopsy twice with PBS to remove any potential contaminants.

Mechanical Dissection: Using sterile scalpels, mince the biopsy into small fragments of

approximately 1 mm³.

Explant Culture: Place 3-4 tissue fragments into each well of a 6-well plate. Add a minimal

amount of fibroblast growth medium (DMEM with 20% FBS and 1% Penicillin-Streptomycin)

to each well, just enough to allow the tissue to adhere to the bottom of the well.

Incubation: Carefully place the plate in a 37°C, 5% CO2 incubator. After 24 hours, slowly add

more growth medium to each well.

Cell Outgrowth and Expansion: Monitor the cultures daily for fibroblast outgrowth from the

explants, which typically begins within 1-2 weeks. Change the medium every 2-3 days.

Subculturing: Once the fibroblast outgrowth is established and the culture is approximately

80% confluent, subculture the cells.

Aspirate the medium and wash the cells once with PBS.

Add 0.5-1 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells

detach.
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Neutralize the trypsin with an equal volume of growth medium (containing 10% FBS).

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

Resuspend the cell pellet in fresh growth medium and seed into a new T-25 or T-75 flask.

Protocol 2: Cryopreservation of Fibroblast Cell Lines
Materials:

Confluent flask of fibroblasts

Freezing Medium (e.g., 90% FBS, 10% DMSO)

Cryogenic vials

Isopropanol freezing container

Procedure:

Follow the subculturing procedure until the cell pellet is obtained.

Resuspend the cell pellet in cold freezing medium at a concentration of 1-2 x 10^6 cells/mL.

Aliquot the cell suspension into cryogenic vials.

Place the vials in an isopropanol freezing container and store at -80°C overnight to ensure a

slow cooling rate.

Transfer the vials to liquid nitrogen for long-term storage.

Protocol 3: Phytanic Acid Alpha-Oxidation Assay
This assay measures the rate of phytanic acid alpha-oxidation in cultured fibroblasts using a

stable isotope-labeled substrate followed by Gas Chromatography-Mass Spectrometry (GC-

MS) analysis.

Materials:
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Confluent cultures of control and Refsum patient fibroblasts in T-25 flasks

Culture medium supplemented with 10% FBS

[²H₃]-phytanic acid

Internal standard (e.g., C17:0 fatty acid)

Hexane:Isopropanol (3:2, v/v)

PBS

Procedure:

Labeling:

Aspirate the growth medium from the confluent flasks.

Add fresh culture medium containing [²H₃]-phytanic acid at a final concentration of 10 µM.

[7]

Incubate the cells for 72 hours at 37°C.[7]

Harvesting and Lipid Extraction:

After incubation, collect the culture medium.

Wash the cell monolayer twice with PBS and harvest the cells by trypsinization.[7]

Combine the collected medium and cell suspension.[7]

Add a known amount of the internal standard to the combined sample.[7]

Extract total lipids using a hexane:isopropanol (3:2, v/v) mixture.[7]

Vortex vigorously and centrifuge to separate the phases.[7]

Collect the upper organic phase containing the lipids.[7]
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Sample Preparation and GC-MS Analysis:

Evaporate the organic solvent under a stream of nitrogen.

Derivatize the fatty acids to their methyl esters (FAMEs) using a suitable reagent (e.g.,

BF3-methanol).

Analyze the FAMEs by GC-MS to quantify the amount of the metabolic product, pristanic

acid, relative to the internal standard.

Visualization of Pathways and Workflows
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Caption: Peroxisomal alpha-oxidation pathway of phytanic acid.

Experimental Workflow for Culturing and Analyzing
Refsum Fibroblasts
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Caption: Workflow for fibroblast culture and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7504046/
https://pubmed.ncbi.nlm.nih.gov/7504046/
https://www.researchgate.net/publication/15695149_Refsum_disease_A_defect_in_the_a-oxidation_of_phytanic_acid_in_peroxisomes
https://pmc.ncbi.nlm.nih.gov/articles/PMC4809606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4809606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4809606/
https://www.benchchem.com/product/b1264444#protocol-for-culturing-fibroblasts-from-refsum-patients
https://www.benchchem.com/product/b1264444#protocol-for-culturing-fibroblasts-from-refsum-patients
https://www.benchchem.com/product/b1264444#protocol-for-culturing-fibroblasts-from-refsum-patients
https://www.benchchem.com/product/b1264444#protocol-for-culturing-fibroblasts-from-refsum-patients
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1264444?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

